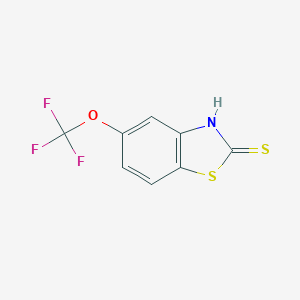

2-Mercapto-5-trifluoromethoxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS2/c9-8(10,11)13-4-1-2-6-5(3-4)12-7(14)15-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHNATDQODTQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598567 | |

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-82-3 | |

| Record name | 5-(Trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Mercapto 5 Trifluoromethoxybenzothiazole and Its Analogs

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the conformational landscape and tautomeric equilibrium in benzothiazole (B30560) derivatives. thermofisher.com

Investigation of Thiol-Thione Tautomerism Equilibrium in Different Environments

A pivotal aspect of the chemistry of 2-mercaptobenzothiazole (B37678) (MBT) and its analogs is the existence of thiol-thione tautomerism. This equilibrium between the thiol form, characterized by a C-SH group, and the thione form, with a C=S and N-H group, is sensitive to the surrounding environment, including the physical state (solid or solution) and the nature of the solvent.

Computational studies, often performed alongside experimental spectroscopy, have shown that for the parent compound, 2-mercaptobenzothiazole, the thione tautomer is generally more stable than the thiol form. nih.gov This stability is a key factor in determining the predominant species in different conditions. Experimental FT-IR and FT-Raman spectra of solid MBT are best interpreted by considering the dimeric conformation of the thione form, indicating strong intermolecular interactions in the solid state. nih.gov The study of related systems, such as 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, further illustrates the utility of combining experimental spectra with quantum chemical calculations to elucidate the tautomeric equilibrium in various media. nih.govresearchgate.net

The table below summarizes key vibrational modes that are indicative of the thiol and thione tautomers.

| Vibrational Mode | Thiol Form (cm⁻¹) | Thione Form (cm⁻¹) | Reference |

| ν(S-H) | ~2500-2600 | Absent | nih.gov |

| ν(N-H) | Absent | ~3100-3400 (broad) | nih.gov |

| ν(C=S) | Absent | ~1000-1300 | researchgate.net |

| ν(C-S) | ~600-800 | Present | researchgate.net |

Note: The exact wavenumbers can vary depending on the specific analog and the environment.

Spectroscopic Signatures of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure and properties of these compounds. In the thione form, the N-H group can act as a hydrogen bond donor, while the sulfur atom of the C=S group can act as an acceptor.

FT-IR spectroscopy is particularly sensitive to these interactions. The N-H stretching vibration in the thione tautomer often appears as a broad band at lower wavenumbers than expected for a free N-H group, which is a classic indicator of hydrogen bonding. nih.gov For instance, in the dimeric form of 2-mercaptobenzothiazole, a significant shift in the N-H stretching frequency to a lower wavenumber is predicted and observed, confirming the presence of N-H···S hydrogen bonds. nih.gov The intermolecular sulfur-nitrogen distance in this hydrogen bond has been calculated to be approximately 3.35 Å, which is in good agreement with experimental data. nih.gov The study of intermolecular interactions is not limited to self-association; the interactions of these molecules with other species, such as iodine, have also been investigated using vibrational spectroscopy. nih.gov

Electronic Spectroscopy (UV-Vis) for Photochemical and Interaction Studies

UV-Vis spectroscopy provides valuable insights into the electronic structure, photochemical stability, and interactions of 2-Mercapto-5-trifluoromethoxybenzothiazole and its analogs with their environment.

Analysis of Solvent Effects and Electronic Transitions

The UV-Vis absorption spectra of benzothiazole derivatives are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. For 2-mercaptobenzothiazole, the UV-Vis spectra typically show two main absorption bands. hereon.de The position and intensity of these bands can shift depending on the solvent. hereon.debiointerfaceresearch.com

For example, in a study of 2-mercaptobenzothiazole in aqueous solution at varying pH, two absorption peaks were observed in the ranges of 230-240 nm and 308-320 nm. hereon.de The absorbance of these peaks was found to be pH-dependent, indicating changes in the chemical speciation of the molecule. hereon.de Computational studies using time-dependent density functional theory (TD-DFT) can be employed to predict the electronic transitions and aid in the interpretation of the experimental spectra. hereon.de

The following table presents typical UV-Vis absorption maxima for 2-mercaptobenzothiazole in different solvents.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Aqueous (acidic pH) | ~235 | ~315 | hereon.de |

| Aqueous (neutral/basic pH) | ~230 | ~310 | hereon.de |

| Chloroform | ~325 | - | researchgate.net |

| Methanol | ~322 | - | researchgate.net |

Photodegradation Pathways and Identification of Degradation Products via Tandem Mass Spectrometry (ESI-MS/MS)

The photochemical stability of these compounds is a critical aspect, particularly in applications where they might be exposed to UV radiation. UV-Vis spectroscopy can be used to monitor the extent of photodegradation over time. nih.gov

Studies on 2-mercaptobenzothiazole have shown that it undergoes photodegradation upon UV irradiation. The primary initial products are often dimeric species formed through free radical coupling. nih.gov Tandem mass spectrometry, specifically electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful technique for identifying the structures of these degradation products. nih.gov The fragmentation patterns observed in the MS/MS spectra provide crucial information for elucidating the photodegradation pathways. For instance, the photodegradation of 2-mercaptobenzothiazole has been shown to lead to the formation of dimeric compounds and eventually to the simpler molecule, aniline (B41778). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular skeleton and the position of substituents.

In the context of thiol-thione tautomerism, NMR spectroscopy can provide definitive evidence for the predominant tautomeric form in solution. For the thione tautomer, the presence of a signal corresponding to the N-H proton can be observed in the ¹H NMR spectrum. The chemical shift of this proton can also provide information about hydrogen bonding interactions. Furthermore, the chemical shifts of the carbon atoms, particularly the C=S carbon in the thione form, are highly informative.

Despite a comprehensive search for scientific literature, no specific computational and theoretical investigations on the chemical compound “this compound” were found. The requested detailed analysis, including quantum chemical calculations, molecular modeling, and docking studies for this particular molecule, is not available in the public research domain.

Therefore, it is not possible to provide an article that adheres to the strict and detailed outline requested by the user, which focuses solely on this specific compound. Research on related benzothiazole derivatives exists, but any discussion of these would violate the explicit instruction to not introduce information outside the scope of “this compound”.

Computational and Theoretical Investigations on 2 Mercapto 5 Trifluoromethoxybenzothiazole

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Rational Drug Design Research

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent. In silico predictive models have emerged as indispensable tools in this initial screening phase, offering a rapid and cost-effective means to evaluate the pharmacokinetic profile of novel chemical entities. This section delves into the computational and theoretical investigations of 2-Mercapto-5-trifluoromethoxybenzothiazole, focusing on its predicted ADME characteristics to ascertain its viability for rational drug design.

The ADME profile of this compound was computationally generated using advanced predictive models. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, FC(F)(F)Oc1cc2sc(S)nc2cc1, was utilized as the input for these simulations. The subsequent analysis provides a comprehensive overview of its likely behavior within a biological system.

Pharmacokinetic Properties

The predicted pharmacokinetic properties of this compound are summarized in the table below. These parameters are fundamental to understanding how the compound is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | Suggests the compound can cross the blood-brain barrier. |

| P-gp Substrate | No | The compound is not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | No | Low probability of inhibiting the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Low probability of inhibiting the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | High probability of inhibiting the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Low probability of inhibiting the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | High probability of inhibiting the CYP3A4 enzyme. |

| Log Kp (skin permeation) | -6.13 cm/s | Indicates relatively low skin permeability. |

The prediction of high gastrointestinal (GI) absorption is a favorable characteristic for an orally administered drug candidate. Furthermore, the compound's predicted ability to permeate the blood-brain barrier (BBB) suggests its potential for targeting the central nervous system. A significant finding is the predicted inhibition of cytochrome P450 enzymes CYP2C9 and CYP3A4. These enzymes are crucial for the metabolism of a wide range of drugs, and their inhibition can lead to drug-drug interactions. This aspect would require careful consideration in further stages of drug development.

Physicochemical Properties and Lipophilicity

The physicochemical properties and lipophilicity of a compound are key determinants of its ADME profile. The table below presents the predicted values for this compound.

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 251.24 g/mol |

| Log P (iLOGP) | 3.36 |

| Log P (XLOGP3) | 3.06 |

| Log P (WLOGP) | 3.02 |

| Log P (MLOGP) | 2.78 |

| Log P (Silicos-IT) | 3.62 |

| Consensus Log P | 3.17 |

The molecular weight of 251.24 g/mol falls within the range considered favorable for oral bioavailability. The consensus Log P value of 3.17 indicates a moderate level of lipophilicity, which is often correlated with good absorption and distribution.

Water Solubility

The solubility of a drug is a critical factor influencing its absorption. The predicted water solubility parameters for this compound are detailed below.

| Parameter | Predicted Log S | Solubility Class |

|---|---|---|

| ESOL | -3.69 | Soluble |

| Ali | -4.22 | Moderately soluble |

| SILICOS-IT | -3.95 | Soluble |

The predicted solubility classifications range from moderately soluble to soluble, suggesting that the compound should have adequate solubility for absorption in physiological fluids.

Drug-Likeness

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound has chemical and physical properties that are comparable to those of known drugs. The table below summarizes the drug-likeness evaluation for this compound based on several established filters.

| Filter | Violation |

|---|---|

| Lipinski | No |

| Ghose | No |

| Veber | No |

| Egan | No |

| Muegge | No |

| Bioavailability Score | 0.55 |

Encouragingly, this compound does not violate any of the commonly used drug-likeness rules, including the Lipinski, Ghose, Veber, Egan, and Muegge filters. This adherence to established drug-likeness criteria, coupled with a good bioavailability score of 0.55, further supports its potential as a drug candidate.

Structure Activity Relationship Sar Studies of 2 Mercapto 5 Trifluoromethoxybenzothiazole Derivatives in Biological Systems

Research into Anticonvulsant and Neuroprotective Effects (Focus on Molecular Mechanisms)

A review of the scientific literature did not yield specific studies focused on the anticonvulsant or neuroprotective effects of derivatives of 2-mercapto-5-trifluoromethoxybenzothiazole. While other benzothiazole (B30560) derivatives, such as 2-amino-6-trifluoromethoxy benzothiazole (Riluzole), have been investigated for these properties, this research falls outside the scope of the specified chemical compound. nih.govnih.gov Similarly, studies on other thiazole (B1198619) and benzoxazole (B165842) derivatives have explored anticonvulsant activities, but these are not direct derivatives of the target compound. nih.govmdpi.com

Applications and Functionalization of 2 Mercapto 5 Trifluoromethoxybenzothiazole in Advanced Materials Science

Role in Polymer Chemistry and Cross-linking Formulations

While direct research on the application of 2-Mercapto-5-trifluoromethoxybenzothiazole in polymer chemistry is limited, the known reactivity of the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), provides a strong indication of its potential. MBT and its derivatives are recognized for their utility as functional monomers and in the synthesis of coordination polymers.

Recent studies have demonstrated the synthesis of acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole. nih.gov These acrylic and methacrylic monomers are valuable as they can undergo polymerization to form advanced polymeric materials. nih.gov The presence of the benzothiazole (B30560) moiety can impart a high refractive index to the resulting polymers, making them suitable for applications such as foldable intraocular lenses and specialized coatings. nih.gov It is conceivable that this compound could be similarly functionalized to create novel monomers. The trifluoromethoxy group, with its high electronegativity, could further influence the polymer's properties, potentially enhancing its thermal stability and chemical resistance.

Furthermore, 2-mercaptobenzothiazole has been utilized as a ligand in the synthesis of coordination polymers. For instance, Fe(III) coordination polymers have been synthesized using MBT, demonstrating its ability to form stable complexes with metal ions. researchgate.net This suggests that this compound could also serve as a ligand, with the trifluoromethoxy group potentially modulating the electronic properties and, consequently, the catalytic or magnetic behavior of the resulting coordination polymer.

The thiol group in this compound also presents opportunities for its use in cross-linking formulations. Cross-linking is a critical process for improving the mechanical and thermal properties of polymers. nih.govnih.gov Thiol-ene "click" chemistry, a highly efficient and versatile reaction, could be employed to incorporate this molecule into polymer networks. Hybrid molecules of benzothiazole have been cross-linked with other functional groups, indicating the feasibility of such approaches. hilarispublisher.com While specific cross-linking agents based on this compound have not been reported, its structure is amenable to reactions that could form cross-linked networks with enhanced performance characteristics.

| Potential Polymer Application | Functional Group | Anticipated Benefit |

| Functional Monomer | Thiol, Benzothiazole | High refractive index, thermal stability |

| Coordination Polymer Ligand | Thiol, Nitrogen (in ring) | Modified electronic and catalytic properties |

| Cross-linking Agent | Thiol | Enhanced mechanical and thermal properties of polymers |

Development of Functional Dyes and Photochromic Materials

The benzothiazole scaffold is a key component in many functional dyes. Azo dyes, a major class of synthetic colorants, can be prepared from 2-aminobenzothiazole (B30445) derivatives through diazotization and coupling reactions. unb.canih.govresearchgate.net By converting the mercapto group of this compound to an amino group, it could serve as a precursor for novel azo dyes. The trifluoromethoxy substituent would likely act as a strong electron-withdrawing group, which could significantly influence the color of the resulting dye by modifying the electronic transitions within the chromophore. This could lead to the development of dyes with specific and desirable shades for various applications, including textiles and high-performance coatings.

While direct synthesis of photochromic materials from this compound has not been documented, research into related structures suggests this is a plausible area of development. Photochromic materials can change their color upon exposure to light and revert to their original state in its absence, making them suitable for applications like smart windows and optical data storage. Thiazole-containing derivatives have been investigated for their photochromic properties. researchgate.net The introduction of a trifluoromethoxy group could potentially enhance the photo-stability and switching characteristics of such materials.

| Material Type | Synthetic Precursor | Potential Advantage of Trifluoromethoxy Group |

| Azo Dyes | 2-Amino-5-trifluoromethoxybenzothiazole | Modulation of color and lightfastness properties |

| Photochromic Materials | Functionalized this compound | Improved photo-stability and switching performance |

Corrosion Inhibition Studies and Surface Interactions on Metal Substrates

2-Mercaptobenzothiazole (MBT) is a well-established corrosion inhibitor for various metals and alloys, including copper and steel. semanticscholar.orgnih.govmdpi.com It functions by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. mdpi.com The efficiency of MBT is attributed to the presence of sulfur and nitrogen atoms, which can coordinate with metal ions, and the aromatic ring, which contributes to the stability of the adsorbed layer. mdpi.com

The introduction of a trifluoromethoxy group at the 5-position is expected to influence the corrosion inhibition properties of the molecule. The high electronegativity of this group could enhance the adsorption of the inhibitor onto the metal surface through stronger electrostatic interactions. Studies on other substituted mercaptobenzothiazoles and related heterocyclic compounds have shown that the nature and position of substituents can significantly affect the inhibition efficiency. mdpi.comelsevierpure.comresearchgate.net

For instance, research on 5-(4-pyridyl)-3-mercapto-1,2,4-triazole for mild steel in an acidic medium demonstrated a high inhibition efficiency, which was attributed to the formation of a protective layer on the metal surface. researchgate.net Similarly, 2-mercaptobenzoxazole (B50546) has been shown to form a Cu(I) complex on copper surfaces, providing effective corrosion protection. researchgate.net It is highly probable that this compound would also form a protective film on metal surfaces, with the trifluoromethoxy group potentially enhancing the film's density and stability.

| Metal Substrate | Inhibition Mechanism | Potential Role of Trifluoromethoxy Group |

| Copper and Copper Alloys | Formation of a protective Cu(I)-inhibitor complex film. semanticscholar.orgnih.gov | Enhanced adsorption and film stability. |

| Steel | Adsorption on the surface, blocking active corrosion sites. mdpi.com | Increased electron density on the ring system, promoting stronger interaction with the metal surface. |

Bio-Interfacial Research and Sensing Applications (e.g., Biosensors, Probes for Amyloid Plaques)

Benzothiazole derivatives have emerged as a promising scaffold for the development of fluorescent probes for the detection of pathological protein aggregates, such as amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. researchgate.netnih.gov These probes are designed to bind to Aβ aggregates and exhibit a significant change in their fluorescence properties upon binding, allowing for their visualization.

Notably, a closely related compound, 2-amino-6-trifluoromethoxy benzothiazole, has been investigated for its neurological properties. nih.gov This suggests that the trifluoromethoxy-substituted benzothiazole core can interact with biological systems. The development of fluorescent probes based on the this compound scaffold is therefore a highly promising area of research. The trifluoromethoxy group could enhance the binding affinity and selectivity of the probe for Aβ plaques and may also improve its photophysical properties, such as quantum yield and Stokes shift, which are critical for high-quality imaging. mdpi.com Several studies have reported the design of benzothiazole-based probes with high affinity for Aβ aggregates. researchgate.netnih.gov

While there is no direct report on the use of this compound in biosensors, its functional groups offer possibilities for immobilization onto sensor surfaces. The thiol group, for example, can readily form self-assembled monolayers on gold surfaces, a common strategy for constructing biosensors. This could enable the development of electrochemical or optical biosensors for various analytes. The functionalization of chitosan (B1678972) with 2-mercaptobenzoic acid, a related compound, has been shown to enhance its mucoadhesive properties, demonstrating the utility of the mercapto-functionalized aromatic structure in biomaterial applications. nih.gov

| Application | Target | Potential Advantage of Trifluoromethoxy Group |

| Fluorescent Probes | Amyloid-β Plaques | Enhanced binding affinity, selectivity, and photophysical properties. |

| Biosensors | Various Analytes | Improved immobilization on sensor surfaces and signal transduction. |

Emerging Research Directions and Future Perspectives for 2 Mercapto 5 Trifluoromethoxybenzothiazole

Design of Multi-Target Directed Ligands (MTDLs) for Complex Pathologies

The traditional "one-target, one-molecule" approach in drug discovery is often insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders. tandfonline.comuni-jena.de The development of Multi-Target Directed Ligands (MTDLs), single compounds designed to interact with multiple biological targets, represents a more holistic therapeutic strategy. tandfonline.comnih.gov The benzothiazole (B30560) scaffold, a core component of 2-Mercapto-5-trifluoromethoxybenzothiazole, is considered a "privileged structure" in the design of such agents. tandfonline.comnih.gov

Research into benzothiazole derivatives has identified MTDLs for Alzheimer's disease that simultaneously target key enzymes and receptors implicated in its progression. nih.gov These targets often include:

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine (B1216132). uni-jena.de

Butyrylcholinesterase (BuChE): A secondary enzyme involved in acetylcholine degradation. uni-jena.de

Monoamine Oxidase (MAO): Enzymes (MAO-A and MAO-B) involved in the degradation of neurotransmitters, with inhibitors showing neuroprotective properties. uni-jena.de

Histamine H3 Receptor (H3R): A receptor that modulates the release of various neurotransmitters in the central nervous system. tandfonline.com

For instance, a derivative combining a benzothiazole core with other cyclic moieties yielded a promising MTDL with significant affinity for the H3R and inhibitory activity against AChE, BuChE, and MAO-B. nih.gov The 2-mercapto and 5-trifluoromethoxy groups on the primary compound offer versatile points for chemical modification, allowing for the attachment of different pharmacophores to create novel MTDLs. This strategy aims to develop single-molecule therapies that can address the complex pathophysiology of diseases like Alzheimer's. uni-jena.deunibo.it

| Target Class | Specific Target | Relevance to Disease | Reference |

|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease (Cholinergic deficit) | uni-jena.denih.gov |

| Monoamine Oxidases | MAO-A, MAO-B | Neuroprotection in Parkinson's & Alzheimer's Disease | uni-jena.de |

| G-Protein Coupled Receptors | Histamine H3 Receptor (H3R) | Cognitive enhancement in Alzheimer's Disease | tandfonline.com |

| Kinases | Cyclin-dependent protein kinases, Casein kinase 2 | Cancer (Cell cycle regulation, proliferation) | nih.gov |

Integration into Nanomaterials and Advanced Delivery Systems

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its delivery to the target site. Integrating this compound into nanomaterials and advanced delivery systems is an emerging research direction aimed at enhancing its bioavailability and therapeutic index.

One promising approach involves the use of chitosan-based nanoparticles. nih.gov Chitosan (B1678972), a natural polymer, can be chemically modified with benzothiazole derivatives and then formulated into nanoparticles through methods like ionic gelation. nih.govmdpi.com These nanoparticles have demonstrated potent antibacterial activity, in some cases surpassing that of commercial antibiotics. nih.govresearchgate.net The mechanism involves an electrostatic interaction between the benzothiazole-chitosan derivative and a cross-linking agent like sodium tripolyphosphate, resulting in the formation of spherical nano-aggregates. mdpi.com

Another area of exploration is the use of inorganic nanoparticles in the synthesis of benzothiazole derivatives. For example, zinc oxide nanoparticles have been utilized as catalysts in the synthesis of these compounds. humanjournals.com Furthermore, recyclable magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe2O4), have been employed under ligand-free conditions for the synthesis of 2-thio-substituted benzothiazoles, aligning with green chemistry principles. researchgate.net These nano-catalytic systems offer high efficiency and the ability to be recovered and reused, making the synthesis process more sustainable. researchgate.net The incorporation of this compound into or onto such nanomaterials could pave the way for novel drug delivery platforms with controlled release and targeted action.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazole derivatives. researchgate.net This shift is crucial for developing environmentally benign and economically viable production methods.

Key green chemistry strategies for the synthesis of 2-mercaptobenzothiazole (B37678) derivatives include:

Use of Aqueous Media: A highly efficient method has been developed for synthesizing 2-mercaptobenzothiazoles in water. rsc.org This process involves the reaction of a disulfide with carbon disulfide (CS2) mediated by a metal sulfide (B99878), avoiding the need for volatile organic solvents. rsc.orggoogle.com

Recyclable Catalysts: Researchers have successfully used recyclable CuFe2O4 nanoparticles as a catalyst for synthesizing 2-thio-substituted benzothiazoles in PEG-400, a biodegradable solvent. researchgate.net The catalyst can be recovered magnetically and reused multiple times without significant loss of activity. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reactions, such as in the synthesis of benzothiazole-imidazolidines. mdpi.com This method often leads to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Solvent-Free Reactions: Efficient synthesis of benzothiazole derivatives has been achieved by reacting 2-aminothiophenol (B119425) with aromatic benzoyl chlorides under solvent-free conditions at room temperature, resulting in excellent yields and short reaction times. researchgate.net

These eco-friendly methods are directly applicable to the synthesis and derivatization of this compound, offering a sustainable pathway for producing this valuable compound and its analogs. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While the benzothiazole scaffold is known for a wide spectrum of biological activities, including anticancer and antimicrobial effects, ongoing research seeks to identify novel targets for this compound. nih.govpcbiochemres.comjchemrev.com The unique electronic properties conferred by the trifluoromethoxy group may lead to interactions with previously unexplored biological pathways.

Emerging therapeutic areas for this class of compounds include:

Neurodegenerative Diseases: A compound structurally similar to the focus of this article, 2-amino-6-trifluoromethoxy benzothiazole, has been shown to act as a possible antagonist of excitatory amino acid neurotransmission. nih.gov It was found to antagonize the effects of glutamate (B1630785) and quisqualate, suggesting a neuroprotective role that could be beneficial in conditions characterized by excitotoxicity. nih.gov

Metabolic Disorders: Derivatives of 2-mercaptobenzothiazole have demonstrated potent in vitro α-glucosidase inhibitory activity, significantly stronger than the standard drug acarbose. nih.govresearchgate.net This identifies them as potential lead candidates for the management of type 2 diabetes mellitus. nih.govjddtonline.info

Antiviral and Anthelmintic Applications: 2-Mercaptobenzothiazoles have shown significant antiviral activity and have been identified as promising anthelmintic agents, effective against various parasitic worms in preclinical studies. drugbank.comnih.gov

The broad pharmacological profile of 2-mercaptobenzothiazoles suggests that the 5-trifluoromethoxy derivative could be a valuable candidate for screening against a diverse range of biological targets, potentially uncovering new therapeutic applications. jchemrev.comdrugbank.com

Advanced Computational Tools for Rational Design and Lead Optimization

The development of new therapeutic agents from a lead compound like this compound is greatly accelerated by advanced computational tools. mdpi.com Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into the structural requirements for biological activity, enabling the rational design of more potent and selective derivatives. chula.ac.th

QSAR Analysis: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzothiazole derivatives, G-QSAR (Group-based QSAR) models have been developed to identify the structural fragments that enhance anticancer activity. chula.ac.th These models have revealed, for example, that the presence of hydrophobic groups at certain positions can potentiate anticancer effects. chula.ac.th Such models can guide the optimization of this compound to improve its therapeutic potential. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the molecular basis of its activity. allsubjectjournal.com Docking studies on 2-mercaptobenzothiazole derivatives have been used to predict their interactions with the binding pocket of the α-glucosidase enzyme, corroborating their potential as antidiabetic agents. nih.gov Similarly, docking has been used to identify crucial interactions between benzothiazole analogs and bacterial DNA gyrase, aiding in the design of new antibacterial drugs. researchgate.net

By employing these in silico methods, researchers can screen virtual libraries of derivatives, predict their activity and pharmacokinetic properties (ADMET), and prioritize the most promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process. mdpi.comresearchgate.net

| Computational Tool | Application | Key Findings/Goals | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Anticancer, Anthelmintic, Antibacterial Drug Design | Identify key structural fragments and physicochemical properties (e.g., hydrophobicity) that correlate with higher biological activity. | chula.ac.thresearchgate.netallsubjectjournal.com |

| Molecular Docking | Predicting binding modes to target proteins (e.g., α-glucosidase, DNA gyrase) | Understand ligand-protein interactions, binding energies, and the structural basis for inhibition to guide rational design. | nih.govresearchgate.net |

| Virtual Screening | Hit identification from large compound databases | Efficiently identify novel compounds with high predicted binding affinity for a target of interest. | mdpi.com |

| ADMET Prediction | Pharmacokinetic profiling | Evaluate absorption, distribution, metabolism, excretion, and toxicity properties of potential drug candidates in silico. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Mercapto-5-trifluoromethoxybenzothiazole in a laboratory setting?

- Methodological Answer : A microwave-assisted synthesis approach using ZnCl₂/DMF as a catalyst can enhance reaction efficiency for sulfur-containing heterocycles like benzothiazoles. This method reduces reaction time and improves yield compared to conventional heating. Post-synthesis, purify the compound via recrystallization or column chromatography to remove unreacted precursors and byproducts. For structural analogs, coupling reactions with dibromoalkanes (e.g., 1,2-dibromoethane) in ethanol, using potassium carbonate as a base, are effective for creating dimeric derivatives .

Q. What instrumental techniques are essential for characterizing the structure of this compound?

- Methodological Answer : Use ¹H NMR spectroscopy to confirm hydrogen environments, particularly the mercapto (-SH) and trifluoromethoxy (-OCF₃) groups. LC-MS validates molecular weight and purity, while elemental analysis ensures stoichiometric consistency. For salts or derivatives, X-ray crystallography or FT-IR can resolve structural ambiguities, such as tautomeric forms or hydrogen bonding patterns .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer : Use local exhaust ventilation to prevent inhalation of dust or vapors. Wear chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and lab coats. Store the compound in light-resistant glass containers at room temperature, away from strong oxidizers. In case of skin contact, rinse immediately with water and use a safety shower if necessary. Avoid generating dust during handling to minimize exposure .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antifungal results may arise from variations in microbial strains , compound purity , or assay conditions (e.g., pH, solvent). To resolve this:

- Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines for disc diffusion or broth microdilution.

- Validate purity via HPLC (>98% by area normalization) and confirm batch-to-batch consistency.

- Perform dose-response studies to establish IC₅₀ values, comparing results across multiple replicates .

Q. What strategies optimize the antimicrobial efficacy of this compound through structural modification?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to enhance membrane permeability. Conjugation with 1,2,4-triazole moieties via imine linkages improves activity against drug-resistant bacteria like Staphylococcus aureus. For fungal targets, modify the thiol group to form disulfide bridges, increasing stability in biological matrices. SAR studies suggest that planarity of the benzothiazole ring is critical for binding to microbial enzymes .

Q. How to design experiments to evaluate the pharmacokinetic properties of this compound-based compounds?

- Methodological Answer : Conduct solubility studies in PBS (pH 7.4) and simulated gastric fluid to assess bioavailability. Use Caco-2 cell monolayers to model intestinal absorption. For metabolic stability, incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Measure plasma protein binding using equilibrium dialysis. To identify metabolites, perform high-resolution mass spectrometry (HR-MS) on urine and plasma samples from rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.